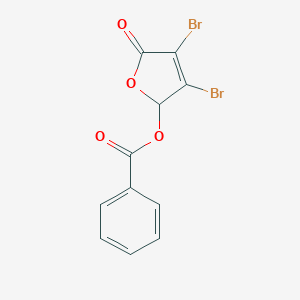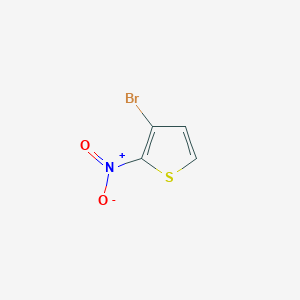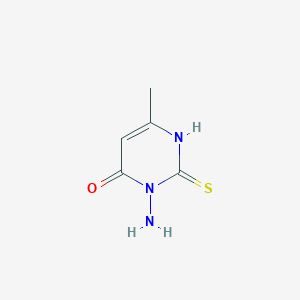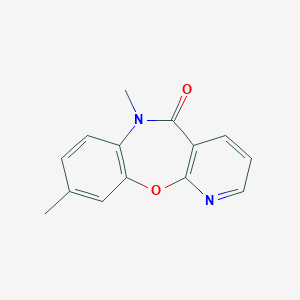
4-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is an organic compound with the molecular formula C12H14FN5O and a molecular weight of 261.27 g/mol. This compound is also known by its chemical name, TAK-915, and has been studied for its therapeutic potential as a treatment for neurological disorders.
Wirkmechanismus
The exact mechanism of action of 4-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide is not yet fully understood. However, it is believed to work by targeting specific receptors in the brain, such as the GABA receptors. This compound has been shown to enhance the activity of GABA receptors, which are involved in regulating neurotransmitter activity in the brain.
Biochemische Und Physiologische Effekte
Studies have shown that 4-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide has a number of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to reduce pain and inflammation in animal models of these conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide in lab experiments is its potential as a treatment for neurological disorders. This compound has been shown to be effective in animal models of Alzheimer's disease and schizophrenia, and could potentially be used to develop new treatments for these conditions. However, one of the main limitations of using this compound in lab experiments is its complex synthesis process, which can make it difficult and expensive to produce.
Zukünftige Richtungen
There are several future directions for research on 4-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide. One area of research is in the development of new treatments for neurological disorders such as Alzheimer's disease and schizophrenia. Another area of research is in the development of new pain and inflammation treatments. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of 4-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 4-fluorobenzoyl chloride with 2-propyl-1H-tetrazole in the presence of a base such as triethylamine. The resulting product is then purified through various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
The potential applications of 4-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide in scientific research are vast and varied. One of the most promising areas of research is in the field of neuroscience, where this compound has been studied for its potential as a treatment for neurological disorders such as Alzheimer's disease and schizophrenia. It has also been studied for its potential as a treatment for pain and inflammation.
Eigenschaften
CAS-Nummer |
593241-46-4 |
|---|---|
Produktname |
4-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide |
Molekularformel |
C11H12FN5O |
Molekulargewicht |
249.24 g/mol |
IUPAC-Name |
4-fluoro-N-(2-propyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C11H12FN5O/c1-2-7-17-15-11(14-16-17)13-10(18)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3,(H,13,15,18) |
InChI-Schlüssel |
RSIAOGOWFKOBQG-UHFFFAOYSA-N |
SMILES |
CCCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)F |
Kanonische SMILES |
CCCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-Chlorobenzylidene)amino]-2-methyl-1-propanol](/img/structure/B186780.png)









![2-(1,3-Thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B186801.png)

![1H-Isoindole-1,3(2H)-dione, 2-[2-(2-benzoxazolylthio)ethyl]-](/img/structure/B186803.png)